Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine class, which is known for its diverse pharmacological activities. This compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound is often utilized in medicinal chemistry for drug design and development due to its potential therapeutic applications.
Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. It is classified as an organic compound, specifically a piperazine derivative, which is a cyclic amine structure that has been widely studied for its biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical research .
The synthesis of Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate can be achieved through several methods, with one common approach involving the reaction of piperazine derivatives with trifluoroacetic anhydride or trifluoroacetic acid. Another method includes the use of benzyl bromide in a nucleophilic substitution reaction with the appropriate piperazine precursor.
Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate has a molecular formula of CHFNO. Its structure consists of a piperazine ring substituted at one nitrogen with a benzyl group and at another position with a trifluoromethyl group.
Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate can participate in various chemical reactions typical for piperazines, including:
The mechanism of action for Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. Compounds in this class often act as agonists or antagonists at serotonin or dopamine receptors, influencing mood and behavior. The trifluoromethyl substitution may enhance binding affinity and selectivity towards these receptors, potentially leading to improved therapeutic effects.
Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate has potential applications in various fields:
This compound's unique structural features and properties make it a significant subject of interest in medicinal chemistry and drug discovery efforts.
Piperazine scaffolds serve as privileged structural motifs in medicinal chemistry due to their exceptional capacity to modulate enzymatic activity through precise spatial orientation of pharmacophores. The piperazine ring’s nitrogen atoms facilitate hydrogen bonding with catalytic residues, while its conformational flexibility enables optimal binding pocket accommodation. This is exemplified by the discovery of piperazine-1-thiourea derivatives (e.g., NCT-502 and NCT-503) as potent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in serine biosynthesis. These compounds demonstrate low-micromolar inhibition (IC₅₀ ~5-10 μM) by competitively occupying the cofactor binding site, thereby disrupting NAD⁺ coordination essential for enzymatic activity [10]. Similarly, piperazine carbamates exhibit targeted modulation of endocannabinoid hydrolases, where the carbamate carbonyl engages in nucleophilic interactions with catalytic serine residues of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) [4] [8]. Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate incorporates this strategic carbamate functionality, positioning it as a versatile synthon for covalent or allosteric enzyme inhibitors.
Table 1: Enzyme Targets Modulated by Piperazine Carboxylate Derivatives
Enzyme Target | Biological Outcome | Structural Determinants |
---|---|---|
Phosphoglycerate dehydrogenase (PHGDH) | Serine biosynthesis inhibition; anticancer effects | Thiourea-piperazine interaction with NAD⁺ binding pocket |
Monoacylglycerol lipase (MAGL) | Elevated 2-AG; neuroinflammation suppression | Carbamate covalent binding to catalytic serine |
Fatty acid amide hydrolase (FAAH) | Anandamide stabilization; anxiolytic effects | 4-(Benzyl)piperazine aromatic stacking in active site |
The trifluoromethyl (-CF₃) group confers distinct advantages in drug design by simultaneously enhancing potency, metabolic stability, and membrane permeability. Electronic effects include:
In Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate (C₁₃H₁₅F₃N₂O₂, MW 288.27), the -CF₃ group at the chiral C3 position creates a stereoelectronic "hotspot" that influences ring conformation. X-ray crystallography of analogous compounds reveals gauche effects (θC-C-N-C ≈ 60°) that pre-organize the molecule for target engagement [1] [9]. This stereospecificity is crucial: (R)-enantiomers exhibit differential target affinity compared to (S)-configurations, evidenced by distinct IC₅₀ values against enzymes like MAGL [4] [9].
Table 2: Physicochemical Impact of Trifluoromethyl Substituents
Property | -CH₃ Group | -CF₃ Group | Bioactive Consequence |
---|---|---|---|
Lipophilicity (log P) | 0.52 | 0.88 | Enhanced CNS penetration |
Metabolic Half-life | ~30 min | >120 min | Reduced hepatic clearance |
Taft Steric Parameter (Es) | -1.24 | -2.40 | Steric hindrance at proteolytic sites |
Carbamate groups (-OCONR₂) enable targeted covalent inhibition of serine hydrolases through a three-step mechanism:
Early carbamate inhibitors like URB597 suffered from high lipophilicity (log D > 4), limiting CNS bioavailability. The strategic incorporation of trifluoromethyl glycol leaving groups revolutionized this chemotype, as exemplified by PF-06795071—a MAGL inhibitor featuring a benzyl piperazine carbamate core with a -CH₂OCF₃ group. This modification reduced log D by 1.5 units while maintaining nanomolar potency (IC₅₀ = 8 nM), attributable to:
Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate represents an evolutionary step in this design paradigm. Its chiral trifluoromethylated piperazine core merges stereoselective recognition elements with the covalent warhead potential of the benzyl carbamate. Molecular modeling confirms the (S)-configuration optimally orients the -CF₃ group toward hydrophobic subpockets in MAGL’s active site (ΔG_bind = -9.2 kcal/mol vs. -7.8 kcal/mol for (R)-isomer) [8] [10]. This precision engineering enables sustained elevation of 2-arachidonoylglycerol (2-AG) in neuroinflammatory models, validating the chemotype’s therapeutic relevance [4].
Table 3: Evolution of Carbamate Inhibitors in Endocannabinoid Research
Generation | Representative Structure | Target Engagement | Limitations |
---|---|---|---|
1st (2000s) | URB597 (FAAH inhibitor) | IC₅₀ = 4.6 nM; irreversible | High log D (4.2); peripheral exposure only |
2nd (2010s) | KML29 (MAGL inhibitor) | IC₅₀ = 8.7 nM; systemically active | Chemical lability of hexafluoroisopropanol |
3rd (Current) | PF-06795071 (MAGL inhibitor) | IC₅₀ = 8 nM; log D = 2.1; CNS-penetrant | Requires chiral synthesis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0